molecular formula C21H34N4 B5717342 (Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine

(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine

Cat. No.: B5717342
M. Wt: 342.5 g/mol
InChI Key: WVLSVRGWXOQKDI-KEBAUVPJSA-N
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Description

(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen or organic substituents. This particular compound is notable for its intricate structure, which includes a cyclopenta[a]phenanthrene backbone, a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The choice of hydrazide and aldehyde/ketone can significantly influence the yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of hydrazones like this compound may involve mechanochemical synthesis or solid-state melt reactions . These methods are advantageous due to their efficiency and scalability, allowing for the production of large quantities of the compound with high consistency.

Chemical Reactions Analysis

Types of Reactions

(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine is used as a precursor for the synthesis of various complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through subsequent reactions .

Biology and Medicine

It can be used in the design of new pharmaceuticals with specific biological activities .

Industry

Industrially, this compound is employed in the production of polymers and other materials. Its reactivity makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of (Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. This interaction is often mediated by the hydrazone functional group, which can undergo nucleophilic addition reactions with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine apart is its complex structure, which provides unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring specific molecular interactions .

Properties

IUPAC Name

(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4/c1-13(24-22)17-6-7-18-16-5-4-14-12-15(25-23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11,22-23H2,1-3H3/b24-13+,25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLSVRGWXOQKDI-KEBAUVPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C1CCC2C1(CCC3C2CCC4=CC(=NN)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N)/C1CCC2C1(CCC3C2CCC4=C/C(=N\N)/CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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